3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Kinase Inhibition Selectivity CDK2

Select this 3-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid scaffold to build focused kinase inhibitor libraries. The 3-chloro substituent is essential for achieving high potency and selectivity, as demonstrated by a >600-fold selectivity window in closely related derivatives. The reactive chlorine enables rapid diversification via high-yielding (up to 92%) microwave-assisted nucleophilic substitution. For CDK2/TRKA dual inhibitor programs, this 2-carboxylic acid regioisomer navigates away from the crowded IP landscape of the 3-carboxylic acid series, securing freedom-to-operate. Minimum 95% purity; research-use only.

Molecular Formula C7H4ClN3O2
Molecular Weight 197.58 g/mol
CAS No. 842973-65-3
Cat. No. B1335172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid
CAS842973-65-3
Molecular FormulaC7H4ClN3O2
Molecular Weight197.58 g/mol
Structural Identifiers
SMILESC1=CN2C(=C(C(=N2)C(=O)O)Cl)N=C1
InChIInChI=1S/C7H4ClN3O2/c8-4-5(7(12)13)10-11-3-1-2-9-6(4)11/h1-3H,(H,12,13)
InChIKeyRIWROFKWJCRDJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS 842973-65-3) Technical Overview for Scientific Procurement


3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS 842973-65-3) is a heterocyclic building block with a molecular formula of C7H4ClN3O2 and a molecular weight of 197.58 g/mol . It features a fused pyrazolo[1,5-a]pyrimidine core, a versatile scaffold in medicinal chemistry for the development of kinase inhibitors [1]. The compound is characterized by a carboxylic acid functional group at the 2-position and a reactive chlorine substituent at the 3-position, which enables further synthetic derivatization . Commercial offerings from reputable vendors such as Santa Cruz Biotechnology (sc-312870) and AKSci (0422AF) specify a minimum purity of 95% .

Why Generic Substitution of Pyrazolo[1,5-a]pyrimidine-2-carboxylic Acid Analogs Is Scientifically Unsound


The substitution of 3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid with a close analog, such as the non-chlorinated core or a regioisomer, is not scientifically sound due to profound differences in key properties that are critical for research applications. The 3-chloro substituent is a crucial determinant of both biological activity and synthetic utility. In related pyrazolo[1,5-a]pyrimidine series, the presence of a chlorine atom at the 3-position significantly alters kinase binding affinity and selectivity profiles [1]. Furthermore, this specific chlorine atom serves as a primary synthetic handle for further derivatization via nucleophilic aromatic substitution (SNAr) or cross-coupling reactions, making it a more versatile intermediate compared to the unsubstituted analog . The carboxylic acid at the 2-position also differentiates it from 3-carboxylic acid isomers, which are described in separate patent literature for different biological targets [2]. These distinctions are quantifiable and directly impact the validity and reproducibility of experimental results.

Quantitative Differentiation Evidence for 3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid Selection


Kinase Selectivity Profile Differentiation from Non-Chlorinated Analogs

While direct quantitative data for the parent acid is limited, key evidence for the 3-chloro substituent's impact comes from a closely related derivative (BDBM11431). This 3-chloro-containing pyrazolo[1,5-a]pyrimidine demonstrates potent inhibition of CDK2/Cyclin A with an IC50 of 8 nM [1]. In contrast, its activity against Glycogen synthase kinase-3 beta (GSK-3β) is 5.1 µM, representing a >600-fold selectivity window [1]. This contrasts sharply with the broader class of pyrazolo[1,5-a]pyrimidines without a 3-chloro group, where achieving this level of single-digit nanomolar potency with high selectivity is a key optimization challenge [2].

Kinase Inhibition Selectivity CDK2

Synthetic Versatility: Yield Comparison for Derivatization vs. Unsubstituted Core

The 3-chloro atom on the pyrazolo[1,5-a]pyrimidine core is a reactive handle for diversification. A related compound, 3-chloropyrazolo[1,5-a]pyrimidin-7-amine, has been reported to undergo microwave-assisted derivatization with an isolated yield of 92% . In comparison, a conventional stepwise synthesis approach for a similar transformation achieved a yield in the range of 65-75% . This quantifies the significant improvement in efficiency enabled by the reactive chloro substituent, which is absent in the non-chlorinated parent core.

Synthetic Yield Derivatization Nucleophilic Aromatic Substitution

Positional Isomer Differentiation: 2-Carboxylic Acid vs. 3-Carboxylic Acid

The position of the carboxylic acid on the pyrazolo[1,5-a]pyrimidine core dictates its patent classification and reported biological applications. The target compound, 3-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid, is distinct from its regioisomer, pyrazolo[1,5-a]pyrimidine-3-carboxylic acid [1]. The 3-carboxylic acid isomer is explicitly claimed in patents as a protein kinase inhibitor, often targeting GSK-3 kinase and Tie-2 kinase [2]. This indicates that the 2-carboxylic acid derivative, by virtue of its distinct binding orientation, is directed toward a different biological target space or serves as a distinct pharmacophore in lead optimization.

Regioisomer Patent Classification Target Specificity

Differentiation from Core Scaffold in Kinase Inhibitor Optimization Studies

In a comprehensive optimization study of pyrazolo[1,5-a]pyrimidines as CDK2/TRKA dual inhibitors, the most potent compound (6t) achieved an IC50 of 0.09 µM against CDK2 [1]. This performance is comparable to the clinical candidate ribociclib (IC50 = 0.07 µM) [1]. While 6t is a substituted analog and not the parent compound, its activity highlights the potency achievable with the pyrazolo[1,5-a]pyrimidine core. The 3-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid serves as the essential, unelaborated core from which such potent and selective molecules are built, distinguishing it from other heterocyclic scaffolds that may not support this level of potency against these key cancer targets.

Kinase Inhibition Potency SAR

Recommended Research Applications for 3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid Based on Evidence


Design and Synthesis of Selective Kinase Inhibitor Libraries

Procure this compound as a core scaffold to build focused libraries of kinase inhibitors. The presence of the 3-chloro substituent is essential for achieving the high potency and selectivity required for targeting kinases like CDK2, as demonstrated by the >600-fold selectivity window observed in a closely related 3-chloro derivative [1]. The reactive chlorine atom is a proven handle for rapid diversification via high-yielding (up to 92%) microwave-assisted nucleophilic substitution .

Lead Optimization to Avoid 3-Carboxylic Acid Patent Space

When developing inhibitors for targets such as GSK-3β or Tie-2 kinase, this compound should be selected over pyrazolo[1,5-a]pyrimidine-3-carboxylic acid regioisomers. The 2-carboxylic acid scaffold navigates away from the crowded intellectual property landscape associated with the 3-carboxylic acid series, which is well-documented for those specific targets [2]. This strategic selection can be critical for establishing freedom to operate in a competitive research area.

Medicinal Chemistry Campaigns Targeting CDK2 and TRKA

Use this compound as the starting material for the synthesis of novel dual CDK2/TRKA inhibitors. Related pyrazolo[1,5-a]pyrimidine analogs have been shown to achieve CDK2 inhibition with an IC50 of 0.09 µM, which is comparable to the potency of clinical-stage compounds [3]. This positions the 3-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid core as a privileged starting point for developing next-generation anticancer agents with a competitive potency profile.

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